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Compound of Interest

Compound Name: 2-Chloroaniline

Cat. No.: B154045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 2-chloroaniline, a crucial intermediate in the synthesis of pharmaceuticals, dyes, and

pesticides. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The spectroscopic data for 2-chloroaniline provides a unique molecular fingerprint, essential

for its identification and characterization. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloroaniline
Chemical Shift (δ) ppm Multiplicity Assignment

7.22 dd H-6

7.03 dt H-4

6.72 dt H-5

6.67 dd H-3

3.92 s (broad) -NH₂
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Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloroaniline
Chemical Shift (δ) ppm Assignment

142.9 C-1

129.1 C-4

127.4 C-6

119.3 C-2

118.8 C-5

115.9 C-3

Solvent: CDCl₃.

Table 3: Mass Spectrometry Data for 2-Chloroaniline
m/z Relative Intensity (%) Assignment

127 100.0 [M]⁺

129 32.5 [M+2]⁺ (³⁷Cl isotope)

92 21.9 [M-Cl]⁺

65 30.5 [C₅H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Table 4: Infrared (IR) Spectroscopic Data for 2-
Chloroaniline
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Wavenumber (cm⁻¹) Vibrational Mode

3440, 3360 N-H stretching (asymmetric and symmetric)

3060 Aromatic C-H stretching

1620 N-H bending (scissoring)

1590, 1480 Aromatic C=C stretching

1280 C-N stretching

745 C-Cl stretching

740 C-H out-of-plane bending (ortho-disubstituted)

Sample Phase: Liquid film.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Approximately 10-20 mg of 2-chloroaniline is dissolved in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 90 MHz (or higher field) NMR spectrometer is used.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-

pulse experiment is performed. Key acquisition parameters include a spectral width of 10-15

ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. A sufficient

number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled

pulse sequence is used to simplify the spectrum. Key acquisition parameters include a
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spectral width of 200-220 ppm, a pulse width of 30 degrees, and a relaxation delay of 2-5

seconds. A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is phased, and the baseline is corrected. The chemical

shifts are referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A small amount of 2-chloroaniline is introduced into the mass

spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or

directly using a heated probe.

Ionization: The sample molecules are bombarded with a beam of electrons with an energy of

70 eV in the ion source. This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A drop of liquid 2-chloroaniline is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the IR beam path, and the sample spectrum is acquired. The

instrument scans the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are

averaged to improve the signal-to-noise ratio.
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Data Processing: The sample interferogram is converted to a spectrum via a Fourier

transform. The background spectrum is automatically subtracted from the sample spectrum

to yield the final IR spectrum.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide, as well as a typical workflow for spectroscopic analysis.

Sample Preparation

Spectroscopic Techniques

Data Analysis

2-Chloroaniline Sample

NMR
(¹H, ¹³C)

Mass Spectrometry
(EI)

Infrared Spectroscopy
(FTIR)

Structural Elucidation

Connectivity
& Environment

Molecular Weight
& Fragmentation

Functional Groups

Click to download full resolution via product page

A simplified workflow for the spectroscopic analysis of 2-chloroaniline.
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Information derived from different spectroscopic techniques for 2-chloroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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